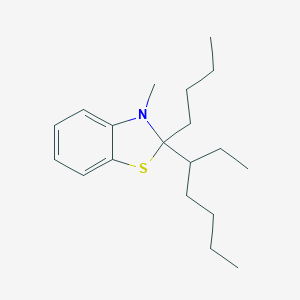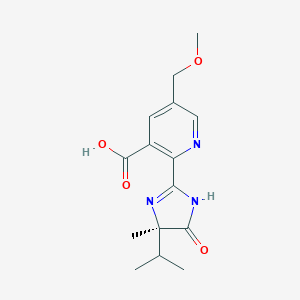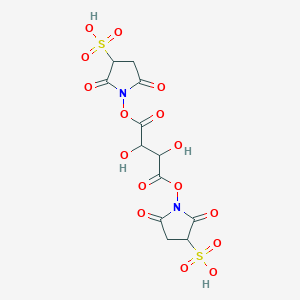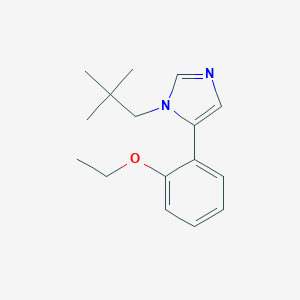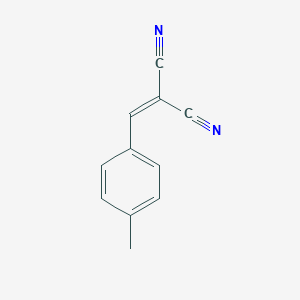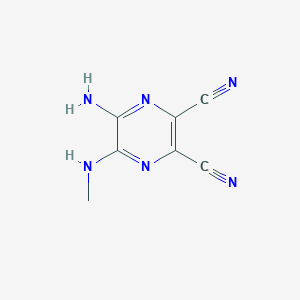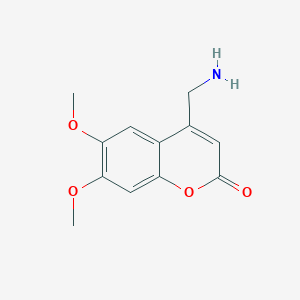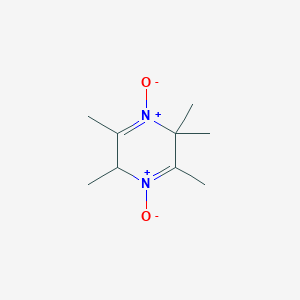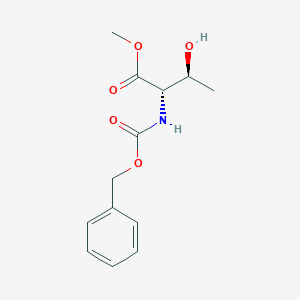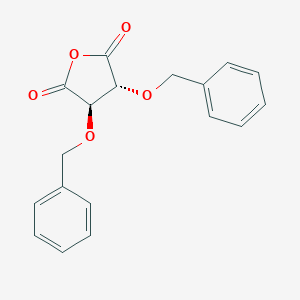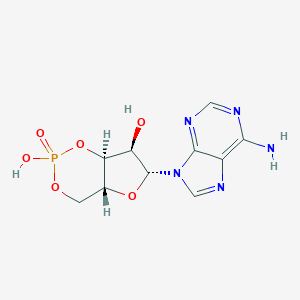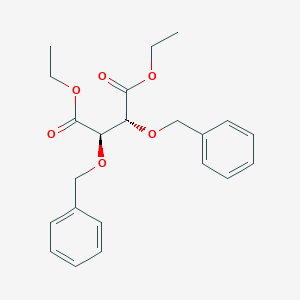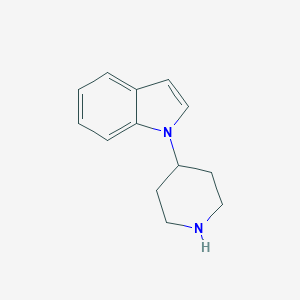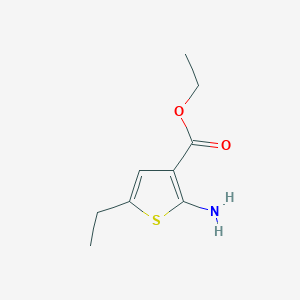
Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane, also known as CDMPOS, is a chemical compound used in scientific research for various purposes. It is a silane derivative containing a pyridinium ring that is widely used in organic synthesis, catalysis, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane is not fully understood, but it is believed to act as a Lewis acid catalyst in various reactions. The pyridinium ring in Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane can coordinate with electron-rich species, such as nucleophiles, to activate them towards reaction with electrophiles. Additionally, the silicon atom in Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane can act as a Lewis acid by accepting electron pairs from nucleophiles, thereby activating them towards reaction with electrophiles.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane are not well studied, but it is believed to be relatively non-toxic. However, it is recommended to handle Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane with care, as it is a reactive and potentially hazardous chemical.
Avantages Et Limitations Des Expériences En Laboratoire
Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane has several advantages for lab experiments, such as its ease of synthesis, high purity, and stability. It is also a versatile reagent and catalyst that can be used in various reactions. However, Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane has some limitations, such as its relatively high cost and potential toxicity.
Orientations Futures
There are several future directions for research on Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane. One direction is to explore its potential as a catalyst in new reactions, such as the synthesis of chiral compounds. Another direction is to investigate its potential as a building block for the synthesis of new bioactive compounds. Additionally, further studies are needed to understand the mechanism of action and potential toxicity of Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane.
Méthodes De Synthèse
Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane is synthesized by reacting chlorodimethylsilane with 3-hydroxypyridine N-oxide in the presence of a base such as sodium hydride. The reaction proceeds under an inert atmosphere of nitrogen or argon and is carried out at a temperature of 0-5°C. The resulting product is a white solid that is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane is widely used in scientific research for various purposes. It is used as a reagent in organic synthesis for the preparation of various pyridinium salts, which are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane is also used as a catalyst in various reactions, such as the Friedel-Crafts acylation of aromatic compounds, and the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. Additionally, Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane is used as a building block for the synthesis of various bioactive compounds, such as antitumor agents, antibacterial agents, and antiviral agents.
Propriétés
Numéro CAS |
125186-98-3 |
|---|---|
Nom du produit |
Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane |
Formule moléculaire |
C7H10ClNOSi |
Poids moléculaire |
187.7 g/mol |
Nom IUPAC |
chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane |
InChI |
InChI=1S/C7H10ClNOSi/c1-11(2,8)7-4-3-5-9(10)6-7/h3-6H,1-2H3 |
Clé InChI |
UIDSUHAEFNSBCN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=C[N+](=CC=C1)[O-])Cl |
SMILES canonique |
C[Si](C)(C1=C[N+](=CC=C1)[O-])Cl |
Synonymes |
Pyridine, 3-(chlorodimethylsilyl)-, 1-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



